2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol
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Overview
Description
2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol is a chemical compound with the molecular formula C4H7N3O2S It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole compounds, which include 2-(1h-1,2,4-triazol-5-ylsulfonyl)ethanol, often interact with biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazole compounds often inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
It is known that 1,2,4-triazole compounds often affect the ergosterol biosynthesis pathway .
Result of Action
It is known that 1,2,4-triazole compounds often result in the disruption of fungal membranes due to the accumulation of 14-α-methyl-steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol typically involves the reaction of 1,2,4-triazole with sulfonyl chloride and ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, widely used in pharmaceuticals and agrochemicals.
2-(1H-1,2,4-Triazol-3-ylsulfonyl)ethanol: A structural isomer with different chemical properties.
2-(1H-1,2,4-Triazol-5-ylthio)ethanol: A sulfur analog with distinct reactivity.
Uniqueness
2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZCSMXBYKAMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849399-49-0 |
Source
|
Record name | 2-(4H-1,2,4-triazole-3-sulfonyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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